6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride
Description
Molecular Architecture and IUPAC Nomenclature
6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride (C₈H₁₄ClNO₂) features a bicyclic spiro system where two rings share a single nitrogen atom at the spiro junction. The IUPAC nomenclature reflects this architecture:
- Spiro notation : The prefix "spiro[3.4]" indicates one three-membered ring (cyclopropane) and one four-membered ring (azetidine) fused at the nitrogen atom.
- Substituents : The carboxylic acid group occupies position 8 on the octane backbone, while the hydrochloride salt arises from protonation of the tertiary amine.
The molecular framework combines strain from the cyclopropane ring with the polarity of the carboxylic acid and ammonium chloride groups. This duality influences both reactivity and crystallinity, as the strained spiro system (bond angles ~60° in cyclopropane) coexists with hydrogen-bonding motifs from the -COOH and -NH⁺Cl⁻ moieties.
Comparative Analysis of Spirocyclic Configurations in Azaspiro Compounds
The spiro[3.4] configuration distinguishes this compound from related azaspiro systems. Key comparisons include:
Spiro[2.5] systems : 6-Azaspiro[2.5]octane hydrochloride (C₇H₁₄ClN) features a five-membered ring fused to a cyclopropane, reducing ring strain compared to the spiro[3.4] analog. The larger ring decreases torsional stress but diminishes the electron-withdrawing effects critical for stabilizing charged species.
Heteroatom variations : Replacing nitrogen with oxygen, as in 2-oxa-6-azaspiro[3.4]octane (C₆H₁₁NO), eliminates the protonation site while introducing ether-like reactivity. Oxygen’s electronegativity alters dipole moments and hydrogen-bonding capacity compared to the ammonium chloride group.
Functional group impacts : The 8-carboxylic acid substituent introduces pH-dependent solubility and metal-coordination capabilities absent in simpler analogs like 6-azaspiro[3.4]octan-5-one (C₇H₁₁NO). This functionalization enables diverse supramolecular interactions during crystallization.
Tautomeric Forms and Protonation State Considerations
While the hydrochloride salt fixes the amine’s protonation state, tautomeric equilibria may arise in the free base form. Key considerations include:
- Amine-carboxylic acid interplay : In non-salt forms, the tertiary amine could deprotonate the carboxylic acid (pKa ~4-5), though steric hindrance from the spiro system may suppress this. X-ray studies of related compounds show preferential stabilization of the zwitterionic form in solid-state matrices.
- Keto-enol tautomerism : The carboxylic acid group typically resists enolization, but adjacent strained rings might promote rare tautomers. Computational studies on similar spiro systems suggest <0.1% enol content at equilibrium due to destabilized conjugated bases.
Protonation states significantly impact biological activity; for example, the charged ammonium group enhances water solubility (logP ≈ -1.86 predicted for analogs), while the free base form exhibits increased membrane permeability.
Crystallographic Characterization Challenges
Crystallizing this compound presents three primary challenges:
- Conformational flexibility : The spiro system adopts multiple puckered conformations, complicating unit cell packing. Predictive crystallography models indicate at least four low-energy conformers with ΔG < 2 kcal/mol.
- Hydrogen-bonding competition : Competing interactions between -COOH, -NH⁺, and Cl⁻ groups often yield polymorphs. A study of analogous azaspiro salts identified three distinct crystal forms depending on solvent polarity.
- Strain-induced disorder : High ring strain in the cyclopropane moiety (≈27 kcal/mol) promotes thermal motion artifacts in diffraction patterns. Neutron diffraction studies of related compounds required cryogenic cooling (100 K) to resolve atomic positions.
Properties
IUPAC Name |
6-azaspiro[3.4]octane-8-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)6-4-9-5-8(6)2-1-3-8;/h6,9H,1-5H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPWGPOOTDEUGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955554-31-0 | |
| Record name | 6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride typically involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. One common method involves the reaction of N-benzyl-1,1-dimethyl urea with sodium sulfate in dimethyl sulfoxide to obtain N-benzyl-1-methyl urea . This intermediate is then subjected to further reactions to form the desired spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound often involve bulk custom synthesis and procurement. Companies like ChemScene provide this compound in various quantities for research and industrial use .
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride has diverse applications across various scientific fields:
Medicinal Chemistry
- Investigated for potential therapeutic effects in treating diseases such as cancer and infections.
- Acts as a building block for synthesizing more complex pharmaceutical compounds.
- Exhibits promising antimicrobial properties, making it a candidate for developing new antibiotics.
- Potentially serves as an inhibitor for specific biological targets, including enzymes and receptors involved in disease pathways.
Material Science
- Utilized in the development of new materials with specific chemical properties, enhancing performance in industrial applications.
Case Studies
Several studies have highlighted the efficacy and potential of this compound:
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of 6-Azaspiro[3.4]octane exhibited significant antimicrobial activity against various bacterial strains, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Research
Research focused on the compound's role as an inhibitor of cancer cell proliferation showed promising results, suggesting that modifications to its structure could enhance its efficacy against specific cancer types.
Case Study 3: Drug Development
The compound has been utilized in synthesizing new drug candidates targeting hepatitis B virus proteins, showcasing its versatility in medicinal chemistry applications.
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride: This compound has a similar spirocyclic structure but with a benzyl group attached, which imparts different chemical properties.
6-Azaspiro[2.5]octane hydrochloride: This compound has a smaller spirocyclic ring, leading to different reactivity and applications.
Uniqueness
6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure, which provides distinct chemical properties and reactivity. This makes it a valuable scaffold for the synthesis of complex molecules and the study of biological interactions .
Biological Activity
6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Structural Characteristics
This compound has a distinct spirocyclic structure, which contributes to its biological properties. The molecular formula is , and it contains a carboxylic acid functional group that is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various cellular signaling pathways, including:
- MAPK Pathway : Involved in cell growth and differentiation.
- PI3K Pathway : Plays a critical role in cellular metabolism and survival.
The compound's spirocyclic structure allows it to interact with specific receptors and enzymes, potentially inhibiting their activity or altering their function, which can lead to various therapeutic effects, including antimicrobial and anticancer activities .
Biological Activity Profile
Research has demonstrated the antibacterial properties of derivatives of this compound against several pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values against selected ESKAPE pathogens:
| Compound | Pathogen | MIC (mg/mL) |
|---|---|---|
| 6a | Enterobacter cloacae | 1.5 |
| 6b | Staphylococcus aureus | 2.0 |
| 6c | Enterococcus faecalis | 1.0 |
| 6d | Klebsiella pneumoniae | 3.5 |
| 6e | Acinetobacter baumannii | 2.5 |
These results indicate that certain derivatives exhibit potent activity comparable to established antibiotics like ciprofloxacin .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of spirocyclic compounds, including this compound. The Kirby-Bauer disk diffusion method was utilized to assess susceptibility against ESKAPE pathogens, revealing significant inhibition zones for some derivatives, particularly those with modifications in their side chains .
Case Study 2: Cellular Signaling Modulation
In vitro experiments demonstrated that this compound could modulate protein expression levels involved in apoptosis and cell cycle regulation. Western blot analyses indicated changes in the phosphorylation states of key proteins within the MAPK and PI3K pathways, suggesting potential applications in cancer therapeutics .
Safety Profile
While promising in terms of biological activity, safety assessments indicate that the compound may cause skin and eye irritation upon contact . Further studies are necessary to evaluate its long-term safety profile and therapeutic index.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves cyclization of bicyclic intermediates or spiroannulation strategies. For example, tert-butyl-protected analogs (e.g., tert-butyl 6-azaspiro[3.4]octane-8-carboxylate) are synthesized via [3+2] cycloaddition or ring-closing metathesis, followed by deprotection and hydrochlorination . To optimize yields:
- Use high-purity starting materials (≥95% purity) to minimize side reactions .
- Monitor reaction progress via LC-MS or TLC to identify optimal termination points.
- Employ microwave-assisted synthesis for improved cyclization efficiency .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze and spectra for spirocyclic proton environments (e.g., δ 3.5–4.5 ppm for bridgehead protons) and carboxylic acid resonance .
- HPLC-MS : Confirm molecular weight (195.22 g/mol) and retention time against reference standards .
- X-ray crystallography : Resolve stereochemical ambiguities, particularly for bicyclic analogs .
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
- Methodological Answer :
- Reverse-phase HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) for baseline separation .
- UV-Vis spectroscopy : Quantify via Beer’s Law at λmax ≈ 210–220 nm (carboxylic acid chromophore) after derivatization with a UV-active tag .
- Ion chromatography : Detect chloride counterions (retention time ~4.5 min) to confirm hydrochloride salt formation .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiopure 6-azaspiro[3.4]octane derivatives be addressed?
- Methodological Answer :
- Chiral auxiliaries : Use tert-butyl carbamate (Boc)-protected intermediates to control spirocenter configuration during cyclization .
- Asymmetric catalysis : Employ palladium-catalyzed spiroannulation with chiral ligands (e.g., BINAP) for enantioselectivity >90% .
- Dynamic kinetic resolution : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor one enantiomer .
Q. What strategies mitigate contradictions in pharmacological activity data for this compound?
- Methodological Answer :
- Dose-response normalization : Use standardized assays (e.g., heterotopic ossification models) to compare activity across studies .
- Metabolite profiling : Identify active vs. inactive metabolites via in vitro microsomal assays to explain discrepant in vivo results .
- Structural analogs : Test derivatives (e.g., 6-azaspiro[3.5]nonane) to isolate structure-activity relationships (SAR) .
Q. How should researchers design experiments to resolve discrepancies in solubility and stability data?
- Methodological Answer :
- For solubility : Perform phase-solubility studies in buffered solutions (pH 1–7.4) and correlate with computational COSMO-RS predictions .
- For stability : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify degradation pathways (e.g., decarboxylation) .
- Statistical validation : Apply ANOVA to assess batch-to-batch variability in stability profiles .
Data Analysis & Interpretation
Q. How can researchers distinguish between random and systematic errors in bioactivity assays for this compound?
- Methodological Answer :
- Random errors : Calculate coefficient of variation (CV) across triplicate assays; CV >15% suggests poor reproducibility .
- Systematic errors : Use control compounds with known activity (e.g., reference inhibitors) to calibrate instrument sensitivity .
- Blinded analysis : Assign independent teams to replicate key experiments to minimize observer bias .
Q. What computational tools are effective for modeling the spirocyclic core’s conformational flexibility?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate ring puckering and chair-boat transitions in water/octanol systems using AMBER or GROMACS .
- Density Functional Theory (DFT) : Calculate energy barriers for spirocyclic isomerization at the B3LYP/6-31G* level .
- Free-energy perturbation (FEP) : Predict binding affinity changes upon structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
